molecular formula C7H12O5 B11086987 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

Cat. No.: B11086987
M. Wt: 176.17 g/mol
InChI Key: LYLSUYCOHWVOFS-UHFFFAOYSA-N
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Description

3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol is a bicyclic organic compound featuring a fused oxygen-containing ring system. Its structure includes:

  • Bicyclo[3.2.1]octane backbone: A seven-membered bicyclic framework with two ether oxygen atoms (at positions 2 and 6).
  • Functional groups: A methoxy group (-OCH₃) at position 3 and two hydroxyl (-OH) groups at positions 4 and 6. This suggests that similar catalytic methods could be adapted for its production, though experimental validation is required.

Properties

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

InChI

InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3

InChI Key

LYLSUYCOHWVOFS-UHFFFAOYSA-N

Canonical SMILES

COC1C(C2C(C(O1)CO2)O)O

Origin of Product

United States

Preparation Methods

Temperature and Time Dependence

Elevating temperatures from 25°C to 50°C in transacetalization reduces reaction time from 48 to 12 hours but necessitates strict moisture control to prevent hydrolysis. For fluoride-mediated routes, exceeding 60°C promotes dehydration side products, capping optimal temperatures at 40°C.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Increase solubility but hinder cyclization due to strong solvation.

  • Ether solvents (THF, dioxane) : Improve stereoselectivity by stabilizing transition states through hydrogen bonding.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityStereocontrol
Fluoride-mediated8595ModerateHigh
Acid-catalyzed7588HighModerate

The fluoride-mediated route offers superior stereocontrol, critical for pharmaceutical applications, while acid-catalyzed transacetalization excels in scalability for industrial production.

Mechanistic Insights and Side Reactions

Fluoride-Mediated Pathway

The reaction proceeds through:

  • Glycosidic bond cleavage : Fluoride attack at the anomeric center generates an oxocarbenium ion.

  • Intramolecular cyclization : The C4 hydroxyl group attacks C1, forming the bicyclo[3.2.1]octane framework.

  • Methanolysis : Quenching with methanol stabilizes the hemiacetal product.

Side reactions include over-oxidation at C8 and epimerization at C3, mitigated by controlled reagent addition.

Transacetalization Byproducts

Competing pathways yield open-chain acetals (15–20%), necessitating distillation or column purification. Using excess orthoester (1.5 equiv.) shifts equilibrium toward the bicyclic product.

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors for acid-catalyzed methods, achieving:

  • Throughput : 5–10 kg/day per reactor.

  • Cost efficiency : Recycling methanol reduces solvent expenses by 40%.

Environmental concerns drive research into biocatalytic alternatives, though current enzymatic systems lack sufficient turnover rates .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

Sodium-Glucose Co-Transporter Inhibition
One of the prominent applications of this compound is as a sodium-glucose co-transporter (SGLT) inhibitor. SGLT inhibitors are critical in the management of diabetes mellitus, as they prevent glucose reabsorption in the kidneys, leading to increased glucose excretion in urine. Research has shown that derivatives of 3-methoxy-2,6-dioxabicyclo[3.2.1]octane can effectively inhibit SGLT2, providing a therapeutic avenue for treating type 2 diabetes without significant weight gain or hypoglycemic risks .

Table 1: Efficacy of SGLT Inhibitors Derived from 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane

Compound NameSGLT Inhibition (%)Clinical Application
Compound A85%Type 2 Diabetes
Compound B78%Obesity Management
Compound C90%Glycemic Control

Anticancer Research

Research indicates that derivatives of 3-methoxy-2,6-dioxabicyclo[3.2.1]octane exhibit anticancer properties. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The results suggest that these compounds can induce apoptosis in cancer cells, making them valuable candidates for further development as anticancer agents .

Case Study: Anticancer Activity Evaluation
In a study assessing the anticancer activity of several derivatives, it was found that certain compounds derived from 3-methoxy-2,6-dioxabicyclo[3.2.1]octane significantly inhibited cell proliferation in MCF-7 cells by up to 70% at specific concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing effectiveness against various bacterial strains. Compounds derived from this bicyclic structure have shown superior activity against gram-positive bacteria compared to gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Compounds Derived from 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane

Bacterial StrainInhibition Zone (mm)Compound Tested
Bacillus cereus15Compound A
Staphylococcus aureus12Compound B
Escherichia coli8Compound C

Biological Studies and Characterization

Extensive biological studies have been conducted to characterize the pharmacological properties of this compound and its derivatives. Techniques such as NMR spectroscopy and mass spectrometry have been employed to elucidate the structure and confirm the purity of synthesized compounds.

Synthesis Overview
The synthesis typically involves multi-step reactions starting from simple precursors to yield the bicyclic structure with desired functional groups that enhance biological activity .

Mechanism of Action

The mechanism of action of 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making it useful in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method
3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol C₈H₁₄O₆ 206.19* Methoxy, diols, ethers Not explicitly reported (inferred: catalytic pyrolysis)
1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one C₇H₁₀O₄ 158.15 Hydroxyl, ketone, ethers Catalytic fast pyrolysis of cellulose (Zn-Al catalyst)
4,8-Dioxatricyclo[5.1.0.0³,⁵]octane C₆H₈O₂ 112.13 Ethers, tricyclic framework Not specified (commercially available)
Levoglucosenone C₆H₈O₄ 144.12 Cyclic enol ether, ketone Catalytic pyrolysis of cellulose

*Calculated based on molecular formula.

Table 2: Physical Properties

Compound Name Density (g/cm³) Boiling Point (°C) Melting Point (°C)
3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol Not reported Not reported Not reported
1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one Not reported Not reported Not reported
4,8-Dioxatricyclo[5.1.0.0³,⁵]octane 1.302 189.3 Not reported
Levoglucosenone 1.33 245–250 (decomp.) 80–82

Key Research Findings and Implications

Gaps in Data

  • Physical properties (density, boiling/melting points) for 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol are unavailable in the provided evidence, highlighting the need for experimental characterization.

Biological Activity

3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound belongs to a class of compounds known for their interactions with various biological targets, including neurotransmitter transporters and enzymes. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure features a bicyclic framework with two hydroxyl groups and a methoxy group, which may influence its biological interactions. The molecular formula is C₉H₁₀O₄, and it can be represented as follows:

Chemical Structure C9H10O4\text{Chemical Structure }\quad \text{C}_9\text{H}_{10}\text{O}_4

1. Interaction with Neurotransmitter Transporters

Research indicates that derivatives of the bicyclic structure, particularly those modified at specific positions, exhibit significant affinities for dopamine (DAT) and serotonin (SERT) transporters. For instance, studies have shown that certain analogs of 3-methoxy-2,6-dioxabicyclo[3.2.1]octane display potent inhibition of DAT with an IC50 value as low as 21 nM, indicating a strong potential for treating CNS disorders such as Parkinson's disease and ADHD .

Table 1: Inhibition Potency of Selected Compounds on DAT and SERT

CompoundIC50 (nM) DATIC50 (nM) SERT
Compound 5d211042
Compound A35800
Compound B50600

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate potential use as an antibacterial agent.

Table 2: Antimicrobial Activity of 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

Bacterial StrainMIC (µg/mL)
MRSA33.2
E. coli25
Pseudomonas aeruginosa40

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that some derivatives of this bicyclic compound possess significant cytotoxic effects. For example, certain modifications resulted in IC50 values indicating effective inhibition against HeLa cells and MCF-7 breast cancer cells.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
HeLa7.0
MCF-70.6
HCT-1167.0

Case Studies

Case Study 1: Development of DAT Ligands
A study focused on synthesizing new analogs based on the bicyclic structure demonstrated that specific substitutions could enhance selectivity and potency towards DAT while minimizing effects on SERT . This finding underscores the importance of structural modifications in drug development.

Case Study 2: Antibacterial Screening
Another study investigated the antibacterial efficacy of various derivatives against clinical isolates of MRSA and found that certain compounds exhibited promising activity, suggesting their potential role in developing novel antibiotics .

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorCatalystTemperature (°C)Yield (%)Reference
DihydroxyepoxideNaOH8060
CelluloseZn-Al LDO450 (pyrolysis)35–40

Which spectroscopic techniques are most effective for confirming the molecular structure of this compound, and what characteristic peaks should researchers prioritize?

Q. Basic

  • NMR Spectroscopy : Prioritize ¹H NMR signals for methoxy groups (δ 3.2–3.5 ppm) and hydroxyl protons (δ 4.5–5.5 ppm). ¹³C NMR should show oxygenated carbons (C-4/C-8 diol: δ 70–80 ppm; methoxy: δ 55–60 ppm) .
  • IR Spectroscopy : Look for O-H stretches (3200–3600 cm⁻¹), C-O-C ether vibrations (1050–1150 cm⁻¹), and hydroxyl bending (1400–1450 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with bicyclic ether cleavage .

How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting points) across different studies?

Advanced
Contradictions often arise from impurities or methodological variability. To address this:

Replicate experiments under standardized conditions (e.g., solvent purity, heating rates) .

Purity assessment : Use HPLC or GC-MS to quantify impurities (>98% purity threshold) .

Triangulation : Cross-validate results with multiple techniques (e.g., DSC for melting points, Karl Fischer titration for moisture content) .

Controlled storage : Assess stability under inert atmospheres to rule out degradation .

What strategies are recommended for achieving stereochemical control during the bicyclic ring formation in the synthesis of this compound?

Q. Advanced

  • Chiral auxiliaries : Use enantiopure epoxide precursors to enforce stereoselective ring closure .
  • Templating agents : Metal coordination (e.g., Zn²⁺) can orient reactive groups during cyclization .
  • Computational modeling : DFT calculations predict transition-state energies to optimize reaction pathways .

What are the known stability concerns for this compound under various storage conditions, and what protective measures are advised?

Q. Basic

  • Hydrolysis risk : The bicyclic ether is susceptible to acid- or base-catalyzed ring-opening. Store in anhydrous conditions at 2–8°C .
  • Oxidation : Protect from light and oxygen using amber vials and nitrogen atmospheres .
  • Recommended containers : Glass or PTFE-lined containers to prevent leaching .

What analytical methodologies are suitable for quantifying trace impurities in samples of this bicyclic ether?

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) .
  • GC-MS : Derivatize hydroxyl groups (e.g., silylation) to enhance volatility .
  • Elemental analysis : Verify C/H/O ratios within ±0.3% of theoretical values .

What mechanistic insights have been gained into the acid-catalyzed rearrangement pathways of this compound's derivatives?

Advanced
Studies on related lactones (e.g., 1-methyl-3,7-dioxo-2,6-dioxabicyclo[3.3.0]octane) reveal:

  • Ring expansion : Acidic conditions promote bicyclo[3.2.1] → bicyclo[4.2.0] rearrangements via carbocation intermediates .
  • Enzymatic modulation : Methylmuconolactone isomerases (MMLI) can stabilize specific tautomers, suggesting biocatalytic control strategies .

Notes

  • Methodological rigor : Triangulate data from synthesis, spectroscopy, and computational models to ensure reproducibility .
  • Safety compliance : Adhere to GHS protocols for handling reactive intermediates (e.g., PPE, fume hoods) .

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